N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative featuring a hybrid structure of indole and cycloheptapyridazine moieties. The indole core, substituted with an isopropyl group at the 1-position, is linked via an acetamide bridge to a 3-oxo-cycloheptapyridazine system. Its design aligns with strategies to optimize pharmacokinetic properties through balanced lipophilicity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C22H26N4O2/c1-15(2)25-12-11-17-19(9-6-10-20(17)25)23-21(27)14-26-22(28)13-16-7-4-3-5-8-18(16)24-26/h6,9-13,15H,3-5,7-8,14H2,1-2H3,(H,23,27) |
InChI Key |
LGVKCSOVNCHVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Cycloheptapyridazine Synthesis: This involves the reaction of a suitable dicarbonyl compound with hydrazine to form the pyridazine ring, followed by cyclization to form the heptacyclic structure.
Coupling Reaction: The final step involves coupling the indole derivative with the cycloheptapyridazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the cycloheptapyridazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, where it can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.
Substitution: Formation of N-alkyl or N-acyl derivatives of the indole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit interesting interactions with various biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Data Tables
Table 1 : Comparative NMR Chemical Shift Trends
| Region | Target Compound (Hypothetical) | Rapa (Reference) | Compound 1 () | Compound 7 () |
|---|---|---|---|---|
| A (39–44 ppm) | 6.8–7.2 | 6.5–7.0 | 7.0–7.4 | 6.9–7.3 |
| B (29–36 ppm) | 2.1–3.0 | 1.8–2.5 | 2.3–3.2 | 2.0–2.8 |
Table 2 : Bioactivity Predictions Based on Structural Analogues
Biological Activity
N-(1-isopropyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a cycloheptapyridazine derivative. Its molecular formula is with a molecular weight of approximately 344.43 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.98 μg/mL to 4.17 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Indole derivative A | S. aureus | 0.98 |
| Indole derivative B | E. coli | 1.50 |
| N-(1-isopropyl...) | S. aureus | TBD |
Antitumor Activity
The compound has shown promise in cancer research as well. It is believed to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, related indole derivatives have been tested against A549 lung cancer cells, showing preferential suppression of rapidly dividing cells compared to normal fibroblasts .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : The indole structure can interact with various receptors in the body, potentially modulating signaling pathways involved in inflammation and tumor growth.
- Biofilm Disruption : Some derivatives have been shown to disrupt biofilm formation in bacteria, enhancing their efficacy against chronic infections .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated a series of indole-based compounds for their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features exhibited potent activity against multi-drug resistant strains .
- Antitumor Activity Assessment : A recent investigation into the antiproliferative effects of indole derivatives on different cancer cell lines revealed that certain modifications to the indole structure significantly enhanced cytotoxicity against A549 cells while sparing non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
